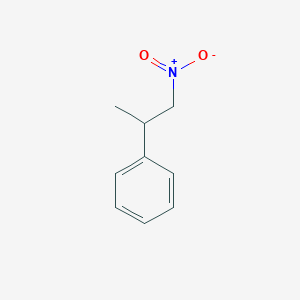
(1-NITROPROPAN-2-YL)BENZENE
描述
(1-NITROPROPAN-2-YL)BENZENE is an organic compound with the molecular formula C9H11NO2 It is a nitroalkane derivative, characterized by a nitro group (-NO2) attached to a phenylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions: (1-NITROPROPAN-2-YL)BENZENE can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired nitroalkane product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
化学反应分析
Types of Reactions: (1-NITROPROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro alcohols or nitro ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products:
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines.
Substitution: Substituted nitroalkanes.
科学研究应用
(1-NITROPROPAN-2-YL)BENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
作用机制
The mechanism of action of (1-NITROPROPAN-2-YL)BENZENE involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also act as a Michael acceptor, facilitating nucleophilic addition reactions that disrupt cellular processes .
相似化合物的比较
Phenylacetone: An organic compound with a similar phenylpropane backbone but with a ketone group instead of a nitro group.
1-Phenyl-2-nitropropene: A related nitroalkane with a double bond between the phenyl and nitro groups.
Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
7796-75-0 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-nitropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI 键 |
PMVHHMCQCDZQCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C[N+](=O)[O-])C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
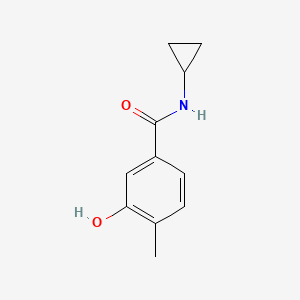
![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)
![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
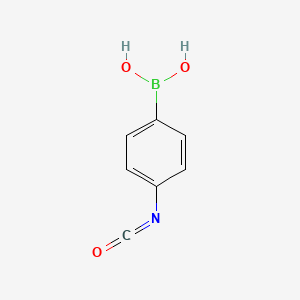
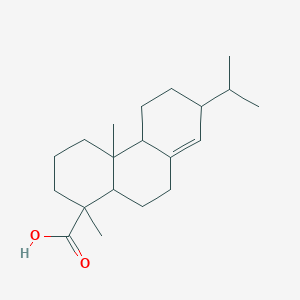
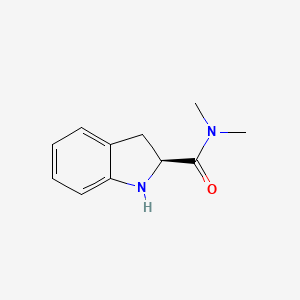
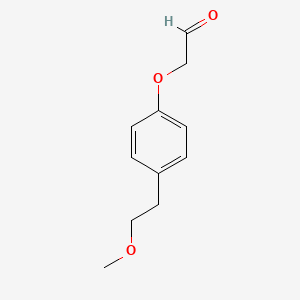

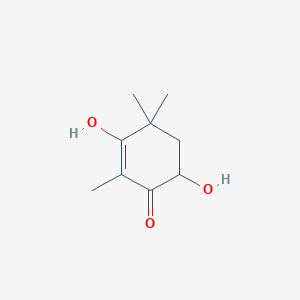
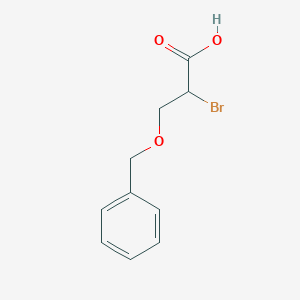
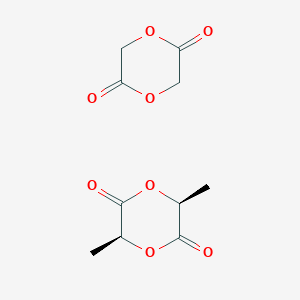
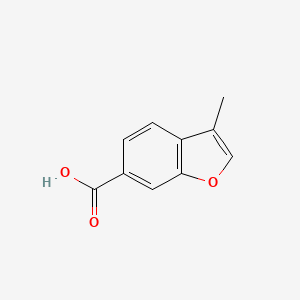
![Ethyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8641445.png)
![4-Chloro-2-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B8641450.png)
